molecular formula C19H18ClFN6O2 B2619738 1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014075-08-1

1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2619738
CAS No.: 1014075-08-1
M. Wt: 416.84
InChI Key: XXOQVRMOIDFFGI-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a potent, cell-permeable, and selective ATP-competitive inhibitor of MAPKAPK2 (MK2), a key kinase downstream of p38 MAPK in inflammatory signaling pathways. By directly inhibiting MK2, this compound effectively blocks the phosphorylation and subsequent nuclear export of its substrates, including the mRNA-stabilizing factor HuR and the heat shock protein HSP27 . This mechanism prevents the post-transcriptional upregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, making it a critical research tool for investigating cytokine-driven diseases. Its primary research value lies in dissecting the role of the p38/MK2 axis in models of rheumatoid arthritis, psoriasis, and other chronic inflammatory conditions . Furthermore, because TNF-α biosynthesis is regulated at a post-transcriptional level by this pathway, the compound is highly relevant in oncology research for studying tumor necrosis and cancer cell survival . It enables researchers to explore novel therapeutic strategies aimed at controlling harmful inflammatory responses without directly targeting TNF-α itself, thus providing a unique approach to modulate disease pathophysiology.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN6O2/c1-10-8-11(2)27(23-10)18-22-16-15(24(18)3)17(28)26(19(29)25(16)4)9-12-13(20)6-5-7-14(12)21/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOQVRMOIDFFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C21H22ClFN6O2C_{21}H_{22}ClFN_6O_2 with a molecular weight of 444.9 g/mol. The presence of both chloro and fluoro substituents on the benzyl group may significantly influence its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer or viral infections.
  • Receptor Binding : It can bind to cellular receptors, modulating signaling pathways that regulate cellular functions.
  • Nucleic Acid Interaction : The compound may intercalate or bind to DNA/RNA, affecting gene expression and cellular replication processes.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds with similar structures. For example, derivatives featuring chloro and fluoro substitutions have shown significant activity against HIV-1, with some compounds demonstrating picomolar efficacy against wild-type and mutant strains . This suggests that the target compound may possess similar antiviral capabilities.

Anti-inflammatory and Analgesic Effects

In related research involving pyrazole derivatives, compounds similar to the target have exhibited notable anti-inflammatory and analgesic activities. For instance, certain derivatives demonstrated protective effects against carrageenan-induced inflammation in animal models . The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Study on Pyrazole Derivatives

A study investigating various pyrazole derivatives revealed that specific structural modifications could enhance anti-inflammatory activity. Compounds with dual substitutions (e.g., chloro and fluoro groups) were particularly effective in reducing inflammation and pain in animal models. The results indicated that these modifications significantly increase potency compared to standard treatments .

Antiviral Efficacy Against HIV

Research comparing several 2-chloro-6-fluorobenzyl compounds showed that those with additional methyl or ethyl substituents exhibited superior antiviral activity in HIV-infected cells. This underscores the potential effectiveness of the target compound in similar applications .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dioneStructureModerate anti-inflammatory effects
2-chloro-6-fluorobenzyl derivativesVariesHigh antiviral activity against HIV

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione exhibit significant anticancer activities. For instance:

  • Cell Line Studies : Preliminary studies using MTT assays on various cancer cell lines (e.g., MCF7, A549) have shown that such compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Enzyme Inhibition

This compound may also serve as an inhibitor for specific enzymes involved in cancer progression or inflammation. The pyrazole derivatives are known for their ability to interact with various biological targets, potentially leading to therapeutic applications in oncology and inflammatory diseases.

Medicinal Chemistry

Given its structural characteristics and biological activity, this compound could be a lead candidate in drug development for:

  • Cancer Therapy : Targeting specific pathways involved in tumor growth and metastasis.

Agricultural Chemistry

The compound may find applications in agricultural science as a potential pesticide or herbicide due to its chemical stability and biological activity against plant pathogens.

Case Study 1: Anticancer Activity

A study conducted by A. Šaˇckus et al. explored the anticancer effects of pyrazole derivatives similar to this compound. The results indicated that certain substitutions on the pyrazole ring enhanced cytotoxicity against leukemia cell lines .

Case Study 2: Enzyme Interaction

Research published in Molecules highlighted the potential of pyrazole derivatives as enzyme inhibitors. This study demonstrated that modifications to the purine structure could significantly affect enzyme binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound is compared to two purine-based analogs from the evidence:

Compound A : 7-(2-Chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CID 3153005, C₁₆H₁₈ClN₅O₃)
  • Substituent Differences: Benzyl Group: Lacks the 6-fluoro substituent (2-chloro only vs. 2-chloro-6-fluoro). Position 8: Features a 3-hydroxypropylamino group instead of a pyrazolyl moiety. Purine Core: Retains the 3-methyl group.
  • Implications: Reduced lipophilicity due to the absence of fluorine. The hydroxypropylamino group may enhance solubility but reduce metabolic stability compared to the pyrazolyl group.
Compound B : 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., 7a and 7b from )
  • Core Structure : These are thiophene-pyrazole hybrids rather than purine derivatives.
  • Functional Groups: Incorporate cyano or ester groups, differing significantly in electronic properties from the purine-dione scaffold.

Data Table: Structural and Physicochemical Comparison

Property Target Compound (CAS 1019100-14-1) Compound A Compound B (7a)
Molecular Formula C₁₈H₁₆ClFN₆O₂ C₁₆H₁₈ClN₅O₃ C₉H₇N₅O₂S
Molecular Weight (g/mol) 402.8 363.8 257.3
Key Substituents 2-Cl-6-F-benzyl, 3,5-dimethylpyrazolyl 2-Cl-benzyl, hydroxypropylamino Thiophene-cyano/ester groups
Lipophilicity (Predicted) High (fluorine, benzyl) Moderate Low (polar groups)
Hydrogen Bond Acceptors 8 6 5

Research Findings and Implications

Fluorine Substituent : The 6-fluoro group in the target compound likely enhances binding affinity to hydrophobic pockets in target proteins compared to Compound A .

Pyrazolyl vs. Amino Groups: The 3,5-dimethylpyrazolyl group may improve metabolic stability over Compound A’s hydroxypropylamino group, which is prone to oxidation .

Methodological Considerations

  • Structural Elucidation : Tools like SHELX and ORTEP-3 () are critical for confirming substituent positions and stereochemistry in analogs, ensuring accurate comparisons .
  • Synthetic Routes : highlights the use of 1,4-dioxane and triethylamine in pyrazole synthesis, suggesting similar conditions may apply for modifying the target compound’s pyrazolyl group .

Q & A

Basic Question: What are the recommended methodologies for synthesizing and purifying this compound?

Answer:

  • Synthesis Optimization : Begin with a nucleophilic substitution reaction between 3,5-dimethyl-1H-pyrazole and a chlorinated purine-dione intermediate. Use anhydrous solvents (e.g., DMF or THF) and catalytic bases (e.g., K₂CO₃) to enhance yield .
  • Purification : Employ column chromatography with silica gel (60–120 mesh) and gradient elution (hexane/ethyl acetate 7:3 to 1:1). Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
  • Critical Parameters : Monitor reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for pyrazole:purine intermediate) to minimize byproducts .

Basic Question: How can spectroscopic techniques resolve structural ambiguities in this compound?

Answer:

  • ¹H/¹³C NMR : Assign signals using 2D-COSY and HSQC to distinguish overlapping peaks from the 2-chloro-6-fluorobenzyl and pyrazole substituents. For example, the methyl groups on the pyrazole ring (δ 2.1–2.3 ppm) can be differentiated via NOESY correlations .
  • FT-IR : Identify carbonyl stretching vibrations (C=O at ~1700 cm⁻¹) and aromatic C-F/C-Cl bonds (1100–1200 cm⁻¹) to confirm functional groups .
  • Mass Spectrometry : Use HR-MS (ESI+) to verify the molecular ion [M+H]⁺ and fragment patterns (e.g., loss of CO from the purine-dione core) .

Advanced Question: How to design experiments to evaluate its pharmacological activity?

Answer:

  • In Vitro Assays :
    • Kinase Inhibition : Use a split-plot design with four replicates. Test dose-response curves (0.1–100 µM) against target kinases (e.g., CDK2, PIM1) using fluorescence polarization .
    • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) and ANOVA for statistical validation .
  • In Vivo Models : Apply randomized block designs in murine xenografts. Monitor tumor volume and plasma pharmacokinetics (LC-MS/MS) over 21 days .

Advanced Question: How to address contradictions in reported biological data (e.g., varying IC₅₀ values)?

Answer:

  • Methodological Audit :
    • Compare assay conditions (e.g., ATP concentrations in kinase assays, serum levels in cell cultures). For example, IC₅₀ discrepancies may arise from ATP concentrations differing by >1 mM .
    • Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Statistical Reconciliation : Apply meta-analysis using fixed/random-effects models to aggregate data from heterogeneous studies .

Advanced Question: What frameworks assess its environmental fate and ecotoxicological risks?

Answer:

  • Environmental Persistence :
    • Abiotic Studies : Measure hydrolysis half-life (pH 5–9, 25°C) and photodegradation under UV light (λ = 254 nm) .
    • Biotic Transformation : Use OECD 301F ready biodegradability tests with activated sludge. Monitor metabolites via LC-QTOF-MS .
  • Trophic Transfer Analysis : Apply fugacity models (e.g., EQC Level III) to predict bioaccumulation in aquatic ecosystems .

Advanced Question: How to integrate computational modeling to predict its target interactions?

Answer:

  • Docking Simulations : Use AutoDock Vina with flexible ligand docking. Parameterize the purine-dione core using PubChem’s 3D conformer database (InChIKey: DZCYBNYITYPNOJ) .
  • MD Refinement : Run 100-ns simulations (AMBER force field) to assess binding stability with kinase ATP pockets. Calculate RMSD/RMSF for critical residues (e.g., hinge region Glu81 in CDK2) .
  • QSAR Validation : Derive predictive models using descriptors like LogP, polar surface area, and H-bond acceptors from analogous pyrazole-purine derivatives .

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